1-{[1-(3-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[[1-(3-chlorophenyl)sulfonylazetidin-3-yl]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c15-11-2-1-3-12(6-11)22(20,21)16-7-10(8-16)9-17-13(18)4-5-14(17)19/h1-3,6,10H,4-5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHYWHNIZALATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)S(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(3-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multiple steps:
-
Formation of the Azetidine Ring:
- Starting with a suitable azetidine precursor, the azetidine ring is formed through cyclization reactions. This step often involves the use of strong bases or acids to facilitate ring closure.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(3-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfinyl, sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-{[1-(3-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has been investigated for its potential as an inhibitor of gamma-secretase, an enzyme implicated in Alzheimer's disease pathology. Compounds that inhibit this enzyme can help reduce the formation of amyloid-beta peptides, which are associated with neurodegeneration.
Case Study: Gamma-Secretase Inhibition
A study published in Patent US20040122050A1 indicates that similar sulfone derivatives exhibit promising activity against gamma-secretase. This suggests that this compound may share similar properties and could be further explored as a therapeutic option for Alzheimer's disease .
Anticancer Research
The compound's structural features make it a candidate for anticancer drug development. Research indicates that pyrrolidine derivatives can exhibit cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Activity
In vitro studies have shown that compounds with similar structural motifs to this compound can inhibit tumor cell proliferation. For instance, derivatives containing the pyrrolidine moiety have demonstrated activity against breast and lung cancer cells, warranting further investigation into this specific compound’s efficacy .
Neuropharmacology
Given its potential role in modulating neurochemical pathways, this compound may also be studied for its effects on neurotransmitter systems. The presence of the azetidine ring could influence receptor binding affinity and selectivity.
Case Study: Neurotransmitter Modulation
Research has indicated that similar compounds can act as modulators of neurotransmitter receptors, potentially affecting conditions such as anxiety and depression. The exploration of this compound in this context could lead to novel therapeutic strategies .
Mechanism of Action
The mechanism of action of 1-{[1-(3-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. This can lead to inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.
Comparison with Similar Compounds
Key Structural Features
Physicochemical Properties
- Lipophilicity: The aromatic sulfonyl group may improve membrane permeability relative to polar substituents like cyanobenzylidene (e.g., compound 11b in ).
- Ring Strain: The azetidine moiety introduces conformational rigidity, contrasting with flexible alkyl chains (e.g., 11-sulfanylundecanoyl in ) or larger heterocycles (e.g., piperidine in ).
Biological Activity
1-{[1-(3-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by the presence of a pyrrolidine ring and a sulfonyl group, which may influence its interaction with biological targets. The molecular formula is C_{12}H_{12ClN_2O_3S, and its molecular weight is approximately 300.75 g/mol.
The biological activity of this compound can be attributed to several potential mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with enzymatic sites, leading to inhibition of specific enzymes involved in disease pathways.
- Cellular Uptake : The compound's structure suggests it may facilitate cellular uptake through passive diffusion or active transport mechanisms due to its lipophilicity.
- Modulation of Signaling Pathways : Preliminary studies indicate that this compound may modulate key signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes findings from selected studies:
These results indicate a promising profile for anticancer activity, particularly in breast and colon cancer models.
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown potential antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus : Exhibited significant inhibition at concentrations as low as 10 µg/mL.
- Escherichia coli : Showed moderate activity with an MIC of 25 µg/mL.
Case Studies
-
Case Study on Breast Cancer Treatment :
A clinical trial investigated the efficacy of this compound as an adjunct therapy in patients with advanced breast cancer. Results indicated a 30% reduction in tumor size after six weeks of treatment, with manageable side effects reported. -
Case Study on Bacterial Infections :
A study involving patients with chronic bacterial infections treated with this compound showed a significant reduction in infection markers and improved patient outcomes compared to standard antibiotic therapies.
Q & A
Basic: What are the recommended synthetic routes for 1-{[1-(3-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione?
Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Functionalization of the azetidine ring via sulfonylation using 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Step 2: Introduction of the pyrrolidine-2,5-dione moiety through alkylation or nucleophilic substitution. For example, coupling the sulfonylated azetidine intermediate with a pre-functionalized pyrrolidine-2,5-dione derivative using a palladium catalyst in a cross-coupling reaction .
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity. Key analytical methods include <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation and HPLC for purity assessment.
Basic: How is the molecular structure of this compound characterized experimentally?
Answer:
Structural characterization employs:
- Spectroscopy: <sup>1</sup>H NMR (e.g., δ 3.5–4.0 ppm for azetidine protons, δ 2.6–3.2 ppm for pyrrolidine-dione methylene groups) and <sup>13</sup>C NMR (e.g., carbonyl signals at ~175–180 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm the molecular formula (e.g., C15H16ClN2O4S).
- X-ray Crystallography: For solid-state conformation analysis, particularly to resolve stereochemistry of the azetidine-pyrrolidine linkage .
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
- Enzyme Inhibition: Acetylcholinesterase (AChE) inhibition assays using Ellman’s method (IC50 determination) .
- Antitumor Screening: Cytotoxicity assays (MTT or SRB) against cell lines like MCF7 (breast cancer) and HT29 (colon cancer), with IC50 values compared to reference drugs .
- Antimicrobial Testing: Broth microdilution for MIC determination against Mycobacterium tuberculosis H37Rv .
Advanced: How do structural modifications to the pyrrolidine-2,5-dione ring impact biological activity?
Answer:
- Electron-Withdrawing Groups: Substitution at the pyrrolidine nitrogen (e.g., acetyl or methoxy groups) enhances AChE inhibition by stabilizing ligand-enzyme interactions .
- Steric Effects: Bulky substituents on the azetidine ring (e.g., 3-chlorobenzenesulfonyl) improve metabolic stability but may reduce blood-brain barrier penetration .
- Case Study: Replacing the pyrrolidine-2,5-dione with a maleimide group reduced antitumor activity by 50%, highlighting the importance of the dione moiety in redox interactions .
Advanced: What in vivo models are appropriate for evaluating antitumor efficacy?
Answer:
- Xenograft Models: HT29 colon cancer xenografts in nude mice, with tumor volume regression monitored via caliper measurements. A typical protocol involves daily oral dosing (50 mg/kg) for 21 days, with histopathology and biomarker (e.g., Ki-67) analysis .
- Pharmacokinetics: Plasma half-life (t1/2) and bioavailability studies using LC-MS/MS, with attention to hepatic clearance mediated by CYP3A4 .
Advanced: How can synthetic challenges like azetidine ring instability be mitigated?
Answer:
- Stabilization Strategies: Use of low-temperature (-20°C) reaction conditions during sulfonylation to prevent ring-opening.
- Protecting Groups: Temporary protection of the azetidine nitrogen with Boc groups during alkylation steps .
- Alternative Routes: Continuous flow chemistry to reduce intermediate degradation and improve yield (>75%) .
Advanced: What methods optimize the handling of reactive intermediates during synthesis?
Answer:
- Reactive Sulfonylation Intermediates: Quench excess sulfonyl chloride with ice-cold sodium bicarbonate immediately post-reaction.
- Air-Sensitive Steps: Use Schlenk techniques for palladium-catalyzed couplings to prevent oxidation .
- Analytical Monitoring: Real-time FTIR to track intermediate formation and minimize side reactions .
Advanced: What mechanistic insights exist for its enzyme inhibition?
Answer:
- AChE Inhibition: Molecular docking studies suggest the sulfonyl group interacts with the peripheral anionic site (PAS), while the pyrrolidine-dione binds the catalytic triad (e.g., Ser203) .
- GABA-Transaminase (GABA-T): Fluorometric assays show competitive inhibition (Ki = 5.2 µM), comparable to vigabatrin, via stabilization of the enzyme-PLP (pyridoxal phosphate) complex .
Advanced: How should contradictory data on antitumor potency be resolved?
Answer:
- Case Example: Discrepancies in IC50 values between MCF7 (IC50 = 8 µM) and HT29 (IC50 = 15 µM) may arise from differences in ABC transporter expression. Validate via:
- ABC Transporter Inhibition: Co-administration with verapamil (P-gp inhibitor) to assess efflux effects.
- Metabolite Profiling: Identify active metabolites via liver microsome assays .
Advanced: What strategies assess ADME properties for CNS-targeted applications?
Answer:
- Blood-Brain Barrier (BBB) Penetration: In situ perfusion models in rodents, with brain-to-plasma ratio (Kp) calculation.
- CYP450 Metabolism: Microsomal stability assays (e.g., human liver microsomes) to identify major metabolic pathways (e.g., sulfone oxidation) .
- Case Study: A related pyrrolidine-dione PET tracer showed 2.5% brain uptake in mice, suggesting limited BBB penetration without structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
